molecular formula C11H20N2O2 B13522118 rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13522118
M. Wt: 212.29 g/mol
InChI Key: DAKVGKMWOFDRRO-SOCHQFKDSA-N
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Description

rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a research compound with a unique molecular structure. It is known for its versatility and high purity, making it suitable for various scientific applications.

Preparation Methods

The synthesis of rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves several steps:

    Protection of the amine group: The amine group of 2-azabicyclo[2.1.1]hexane is protected using tert-butyl chloroformate in the presence of triethylamine and dimethylformamide to yield the corresponding tert-butyl carbamate.

    Addition of a carboxylic acid: Methyl 5-formyl-2-methoxybenzoate is added to the tert-butyl carbamate in the presence of sodium hydride and methanol to yield the corresponding tert-butyl ester.

    Reduction: The tert-butyl ester is reduced with sodium borohydride in the presence of methanol to yield the corresponding alcohol.

    Protection of the alcohol group: The alcohol group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to yield the corresponding silyl ether.

    Addition of ethyl chloroformate: Ethyl chloroformate is added to the silyl ether in the presence of triethylamine and dimethylformamide to yield the corresponding carbamate.

    Deprotection: The amine group is deprotected using hydrochloric acid in the presence of sodium bicarbonate and ethyl acetate to yield the final compound.

Chemical Reactions Analysis

rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is used in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific molecular structure and properties. Similar compounds include:

    rac-tert-butyl(1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a hydroxymethyl group instead of an amino group.

    rel-tert-butyl(1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has an acetyl group instead of a methyl group

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(4)5-7(13)8(11)12/h7-8H,5-6,12H2,1-4H3/t7-,8-,11-/m1/s1

InChI Key

DAKVGKMWOFDRRO-SOCHQFKDSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]1N)N(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CC(C1N)N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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